Oxaliplatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxaliplatin is a platinum-based chemotherapy drug used to treat cancer . It is a type of platinum drug and an alkylating agent . It is given along with other medicines (eg, fluorouracil, leucovorin) to treat advanced cancer of the colon or rectum . It is also used to treat severe colon cancer in patients who have had surgery .

Synthesis Analysis

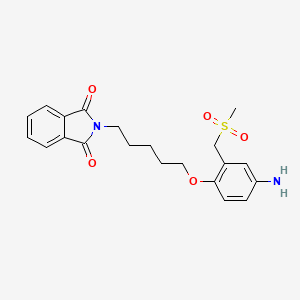

Oxaliplatin has been synthesized for research purposes . The synthesis of oxaliplatin involves the use of the novel oxaliplatin derivative (CFDA-oxPt) featuring 5 (6)-carboxyfluorescein diacetate .

Molecular Structure Analysis

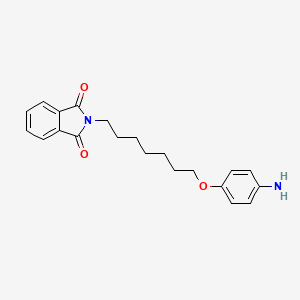

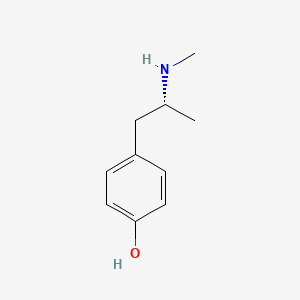

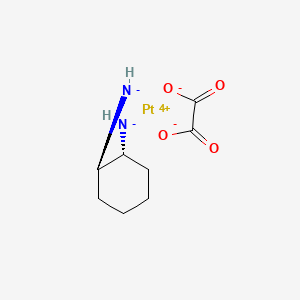

Oxaliplatin features a square planar platinum(II) center . In contrast to other drugs of the platinum-based antineoplastic class of drugs cisplatin and carboplatin, oxaliplatin features the bidentate ligand trans-1,2-diaminocyclohexane in place of the two monodentate ammine ligands .

Chemical Reactions Analysis

Oxaliplatin-induced hypersensitivity reactions (HSRs) are reported in 12% to 24% of patients . Symptoms include rash, urticaria, angioedema, bronchospasm, and rarely hypotension, with potential life-threatening risk .

Physical And Chemical Properties Analysis

Oxaliplatin has a complicated pharmacokinetic profile, with activity against digestive cancers in particular . It has several mechanisms of action, but cancer cells can develop resistance . Its molecular weight is 397.29 .

Aplicaciones Científicas De Investigación

Mechanisms of Action and Pharmacogenetics

Oxaliplatin, a platinum-based chemotherapeutic agent, plays a significant role in the treatment of various cancers, including colorectal, ovarian, and gastric cancers. Its primary mechanism involves DNA synthesis inhibition, primarily through intrastrand cross-links, showing a broad spectrum of antineoplastic activity without cross-resistance with other platinum compounds. Efforts to understand the genetic markers associated with neurotoxicity induced by platinum-based chemotherapy highlight the importance of pharmacogenetics in optimizing therapy and minimizing adverse effects (McWhinney, Goldberg, & McLeod, 2009).

Clinical Efficacy and Application

Clinical studies have demonstrated Oxaliplatin's efficacy in metastatic colorectal cancer, either as monotherapy or in combination with other agents, such as fluorouracil and leucovorin. This combination has shown significant response rates and progression-free survival benefits. Its neoadjuvant use has also enabled surgical resection of previously unresectable liver metastases, highlighting its critical role in colorectal cancer management (Culy, Clemett, & Wiseman, 2000).

Immunogenic Effects and Cellular Interactions

Recent insights into the immunogenic effects of platinum-based chemotherapeutics, including Oxaliplatin, have expanded the understanding of their antitumor mechanisms. These effects involve modulation of the immune system, enhancing the effector immune response, which contributes to their antitumor efficacy. Such studies suggest a complex interaction between the drug and immune modulation, offering new avenues for therapeutic strategies (Hato, Khong, de Vries, & Lesterhuis, 2014).

Advances in Delivery Systems

Research on improving Oxaliplatin's delivery through liposomal formulations and polyethylene glycol modifications aims to enhance its therapeutic index by reducing systemic toxicity and improving drug targeting. These advancements in drug delivery systems underscore the ongoing efforts to optimize Oxaliplatin's clinical applications, making it more effective and tolerable for patients (Yang & Fu, 2014).

Biomarkers for Predictive Efficacy

The exploration of biomarkers, such as the Excision Repair Cross-Complementation Group 1 (ERCC1), is pivotal in predicting Oxaliplatin's efficacy. Understanding the role of ERCC1 in the nucleotide excision repair pathway offers insights into resistance mechanisms and guides personalized treatment approaches for colorectal cancer patients undergoing Oxaliplatin-based chemotherapy (Bohanes, LaBonte, & Lenz, 2011).

Safety And Hazards

Oxaliplatin can cause serious allergic reactions, including allergic reactions that can lead to death . It is a platinum-based medicine . Serious allergic reactions including death can happen in people who take oxaliplatin and who have had previous allergic reactions to platinum-based medicines . Serious allergic reactions can happen within a few minutes of your oxaliplatin infusion or any time during your treatment with oxaliplatin .

Propiedades

Número CAS |

61825-94-3 |

|---|---|

Nombre del producto |

Oxaliplatin |

Fórmula molecular |

C8H14N2O4Pt+2 |

Peso molecular |

395.3 g/mol |

Nombre IUPAC |

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum(4+) |

InChI |

InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1 |

Clave InChI |

ZROHGHOFXNOHSO-UHFFFAOYSA-L |

SMILES isomérico |

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |

SMILES |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |

SMILES canónico |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |

Apariencia |

white solid powder |

Otros números CAS |

63121-00-6 61825-94-3 |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

63121-00-6 (SP-4-2 (trans)) |

Vida útil |

>10 years if stored properly |

Solubilidad |

Soluble in water at 4 mg/mL and DMSO at 20 mg/mL; slightly soluble in methanol; insoluble in ethanol. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1,2 Diaminocyclohexane Platinum Oxalate 1,2-diaminocyclohexane platinum oxalate 1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II) ACT 078 ACT-078 ACT078 cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II) Eloxatin Eloxatine L-OHP cpd oxalato-(1,2-cyclohexanediamine)platinum II oxaliplatin oxaliplatin, (SP-4-2-(1R-trans))-isomer oxaliplatin, (SP-4-2-(1S-trans))-isomer oxaliplatin, (SP-4-3-(cis))-isomer oxaliplatine Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1) platinum(II)-1,2-cyclohexanediamine oxalate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.